threo-Guaiacylglycerol

Angiogenesis Neolignans Endothelial cell biology

threo-Guaiacylglycerol (CAS 27391-16-8, ≥98% HPLC) is the stereochemically pure (1R,2R)-threo isomer imperative for reproducible biological studies. Unlike racemic mixtures, this defined stereoisomer delivers consistent pro-angiogenic activity (tGGCE, nM–μM range in endothelial tube formation) and selective Hep3B cytotoxicity (IC50 39.02 μM, 1.74-fold more potent than enantiomer 2a). Essential for lignin β-O-4 model research, GGE dehydrogenase kinetic profiling, and analytical reference standards in biomass valorization. Eliminate confounding variability and ensure batch-to-batch reproducibility with stereochemically certified threo-guaiacylglycerol. Request a quote or order now.

Molecular Formula C₁₀H₁₄O₅
Molecular Weight 214.22
CAS No. 27391-16-8
Cat. No. B1142452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-Guaiacylglycerol
CAS27391-16-8
Synonyms(R*,R*)-(±)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol; _x000B_DL-threo-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol
Molecular FormulaC₁₀H₁₄O₅
Molecular Weight214.22
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(CO)O)O)O
InChIInChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





threo-Guaiacylglycerol (CAS 27391-16-8): Phenylpropanoid Lignin Model Compound and Bioactive Neolignan Precursor


threo-Guaiacylglycerol (CAS 27391-16-8) is a phenylpropanoid compound comprising a guaiacyl (4-hydroxy-3-methoxyphenyl) unit attached to a glycerol backbone with the threo stereochemical configuration . It is a key lignin substructure model, representing the β-O-4 linkage—the most abundant intermonomer linkage in lignin—and serves as a metabolite in plant lignan/neolignan biosynthesis [1]. The compound has been isolated from various plant sources including Eucommia ulmoides, Sinocalamus affinis, and Tarenna attenuata [2], and its derivatives exhibit dose-dependent pro-angiogenic and cytotoxic activities in the low micromolar range [3].

Why threo-Guaiacylglycerol (CAS 27391-16-8) Cannot Be Replaced by Erythro Isomers or Racemic Mixtures in Quantitative Bioassays


The threo stereoisomer of guaiacylglycerol exhibits quantifiably distinct biological potency, conformational behavior, and enzyme recognition compared to its erythro counterpart and enantiomeric forms. In angiogenesis assays, threo-guaiacylglycerol-8-O-4′-coniferyl ether (tGGCE) demonstrates greater pro-angiogenic activity than erythro-guaiacylglycerol-8-O-4′-coniferyl ether (eGGCE) [1]. In hepatocellular carcinoma models, the enantiomerically resolved threo derivative 2b displays an IC50 of 39.02 μM against Hep3B cells, whereas its enantiomer 2a shows significantly lower potency with an IC50 of 67.97 μM—a 1.74-fold difference [2]. Conformational analysis reveals that threo isomers possess distinct intramolecular hydrogen bonding patterns and solution flexibility compared to erythro forms, affecting their interactions with solvents and biological targets [3]. Furthermore, bacterial GGE dehydrogenases exhibit stereoselectivity toward specific threo and erythro stereoisomers, making racemic mixtures unsuitable for enzyme kinetics studies [4]. Substituting with generic guaiacylglycerol mixtures therefore introduces uncontrolled variability in potency and mechanism-of-action experiments.

Quantitative Differentiation Evidence for threo-Guaiacylglycerol (CAS 27391-16-8) Versus Erythro Isomer and Enantiomeric Analogs


Superior Pro-Angiogenic Activity of threo-Guaiacylglycerol-8-O-4′-Coniferyl Ether (tGGCE) Relative to Erythro Isomer (eGGCE)

In a direct head-to-head comparison, threo-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (tGGCE) exhibited greater pro-angiogenic activity than its erythro stereoisomer (eGGCE) in human microvascular endothelial cell tube formation assays [1]. The study explicitly states that eGGCE is less active than tGGCE, with both compounds promoting in vitro angiogenesis in the μM to nM range [1]. The threo stereoisomer demonstrates enhanced endothelial cell proliferation and tube formation on Matrigel [1].

Angiogenesis Neolignans Endothelial cell biology

Enhanced Cytotoxicity of threo-Guaiacylglycerol-β-Coniferyl Aldehyde Ether Enantiomer 2b Versus Enantiomer 2a Against Hepatocellular Carcinoma Cells

The enantiomerically resolved threo-guaiacylglycerol-β-coniferyl aldehyde ether derivative (compound 2b) exhibits an IC50 of 39.02 μM against Hep3B hepatocellular carcinoma cells, compared to 67.97 μM for its enantiomer 2a—a 1.74-fold increase in cytotoxic potency [1]. At 50 μM concentration, 2b induces more apoptotic cells and higher reactive oxygen species (ROS) generation than 2a [1]. Both 2b and its erythro counterpart 1b (IC50 = 45.56 μM) attenuate p-MEK and p-ERK levels compared to their respective enantiomers 2a and 1a [1].

Hepatocellular carcinoma Cytotoxicity MEK/ERK pathway

Conformational Flexibility and Intramolecular Hydrogen Bonding Differences Between threo and erythro Guaiacyl β-O-4 Lignin Model Compounds

NMR analysis of the threo and erythro diastereomeric forms of a guaiacyl β-O-4 lignin model compound reveals that neither form exhibits strong, persistent intramolecular H-bonds in solution; instead, intermolecular H-bonds to solvent predominate [1]. The threo structure demonstrates conformational flexibility with multiple coexisting conformers in acetone solution, as evidenced by long-range ¹H-¹H and ¹H-¹³C coupling constants and NOESY experiments that are inconsistent with any single conformation [1]. Temperature coefficients of hydroxyl proton chemical shifts (dδ/dT) and coupling constants (³J(HCOH)) were measured in DMSO-d₆, acetone-d₆, and acetone-d₆-water [1].

NMR spectroscopy Conformational analysis Lignin chemistry

Analytical Reference Standard Purity Specification: HPLC ≥98% with Validated Identity for threo-Guaiacylglycerol (CAS 27391-16-8)

Commercially available threo-Guaiacylglycerol (CAS 27391-16-8) is supplied as an analytical reference standard with HPLC purity ≥98% [1]. This purity specification meets or exceeds the minimum requirements for content determination reference materials (≥99.5% recommended) and for related substance testing (≥95.0% recommended) . The compound is verified by HPLC, with storage conditions specified as powder at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month .

Analytical chemistry Reference standards Quality control

Validated Research and Industrial Application Scenarios for threo-Guaiacylglycerol (CAS 27391-16-8)


Pro-Angiogenesis Drug Discovery and Cardiovascular Research

Utilize threo-guaiacylglycerol-8-O-4′-coniferyl ether (tGGCE) or threo-guaiacylglycerol as a stereochemically defined pro-angiogenic lead compound. Based on the evidence that tGGCE exhibits greater activity than its erythro counterpart eGGCE in endothelial cell tube formation assays in the μM to nM range [1], this stereoisomer is the appropriate selection for dose-response studies, mechanism-of-action investigations in human microvascular endothelial cells, and in vivo models of wound healing or ischemic tissue revascularization. The defined stereochemistry ensures reproducible potency and eliminates confounding effects from inactive or less active stereoisomers.

Hepatocellular Carcinoma Anticancer Screening and MEK/ERK Pathway Studies

Employ the threo enantiomer 2b (IC50 = 39.02 μM against Hep3B cells) as a benchmark cytotoxic compound in hepatocellular carcinoma research [2]. Given the 1.74-fold greater potency of 2b over its enantiomer 2a (IC50 = 67.97 μM) and 2.12-fold greater potency over the erythro enantiomer 1a (IC50 = 82.66 μM), 2b is the optimal choice for structure-activity relationship (SAR) studies, apoptosis assays, ROS generation quantification, and MEK/ERK signaling pathway investigations. The compound's defined absolute configuration enables precise correlation between stereochemistry and biological effect.

Lignin Biodegradation Enzyme Kinetics and Stereoselective Dehydrogenase Characterization

Use stereochemically pure threo-guaiacylglycerol or its β-guaiacyl ether derivative as a defined substrate for characterizing bacterial GGE dehydrogenases. Research demonstrates that strain SG61-1L dehydrogenases exhibit stereoselectivity toward specific GGE stereoisomers [3]. The threo isomer serves as a critical tool for kinetic parameter determination (Km, kcat, Vmax), enzyme specificity profiling, and comparative studies of dehydrogenase clades with differential stereopreference. This application supports biocatalyst development for lignin valorization and renewable chemical manufacturing.

Analytical Reference Standard for Lignin Degradation Product Quantification and Botanical Extract Quality Control

Employ threo-Guaiacylglycerol (HPLC ≥98% purity) as a quantitative reference standard in HPLC and LC-MS methods for analyzing lignin-derived monomers and dimers in biomass hydrolysates, fermentation broths, or plant extracts. The ≥98% purity specification meets regulatory thresholds for IR identification (≥98.0%) and approaches content determination requirements (≥99.5%), making it suitable for calibration curve preparation . The compound's defined storage stability (-20°C powder for 3 years; -80°C solution for 6 months) ensures long-term analytical reproducibility. This is particularly relevant for studies tracking β-O-4 linkage cleavage efficiency in lignin depolymerization processes.

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